molecular formula C15H17N7O B12188246 {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine

{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine

Cat. No.: B12188246
M. Wt: 311.34 g/mol
InChI Key: LITDXSLTFUPRCC-UHFFFAOYSA-N
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Description

{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine is a complex organic compound that features a pteridine core structure substituted with a 2-methoxyethylamino group and a 2-pyridylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core, followed by the introduction of the 2-methoxyethylamino group and the 2-pyridylmethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pteridine derivatives: Compounds with a similar pteridine core structure.

    Aminopyridines: Compounds featuring an amino group attached to a pyridine ring.

    Methoxyethylamines: Compounds containing a methoxyethylamino group.

Uniqueness

{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

4-N-(2-methoxyethyl)-2-N-(pyridin-2-ylmethyl)pteridine-2,4-diamine

InChI

InChI=1S/C15H17N7O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-10-11-4-2-3-5-16-11/h2-7H,8-10H2,1H3,(H2,18,19,20,21,22)

InChI Key

LITDXSLTFUPRCC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=CC=N3

Origin of Product

United States

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